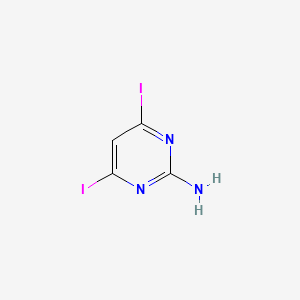

2-Amino-4,6-diiodopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-diiodopyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3I2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXYZQGKUXCZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3I2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587376 | |

| Record name | 4,6-Diiodopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861031-48-3 | |

| Record name | 4,6-Diiodopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-4,6-diiodopyrimidine

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 2-Amino-4,6-diiodopyrimidine, a valuable heterocyclic building block. The synthesis is presented as a multi-step process, designed for researchers, chemists, and professionals in drug development. Each step is detailed with an emphasis on the underlying chemical principles and procedural rationale, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Importance of Iodinated Pyrimidines

This compound is a highly functionalized pyrimidine derivative. The presence of two iodine atoms at the 4 and 6 positions makes it an exceptionally versatile intermediate for constructing more complex molecular architectures. These iodo-groups serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and are ideal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This dual reactivity allows for the sequential and regioselective introduction of diverse substituents, making this scaffold highly attractive for the synthesis of novel pharmaceutical agents and functional materials.

Due to the specific regiochemical requirements, a direct, single-step synthesis from a simple precursor like 2-aminopyrimidine is challenging. Therefore, a multi-step approach commencing from readily available starting materials is the most logical and reliable strategy.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule dictates the forward synthesis plan. The C-I bonds are the most logical disconnections, suggesting a halogen exchange reaction from a corresponding dichloro-precursor. This intermediate can be traced back to a dihydroxy-pyrimidine, which in turn is constructed from basic, acyclic starting materials.

Caption: Halogen exchange reaction for the final synthesis step.

Detailed Experimental Protocol: Step 3

-

Reaction Setup: A flask is charged with 2-amino-4,6-dichloropyrimidine (1.0 eq), sodium iodide (a significant excess, e.g., 4.0-5.0 eq), and anhydrous acetone.

-

Reaction Execution: The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by TLC, watching for the disappearance of the starting material. The formation of a white precipitate (NaCl) will be observed. The reaction may require 12-24 hours to proceed to completion.

-

Work-up and Isolation:

-

After cooling to room temperature, the precipitated sodium chloride is removed by filtration.

-

The acetone filtrate is concentrated under reduced pressure.

-

The resulting residue is taken up in a suitable solvent like ethyl acetate or dichloromethane and washed with water and then with a dilute solution of sodium thiosulfate (to remove any residual iodine).

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Quantitative Data Summary

| Step | Reaction | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Solvent | Temp. | Time (h) | Typical Yield |

| 1 | Ring Formation | Diethyl Malonate | Guanidine HCl, Sodium Ethoxide | 1 : 1.1 : 2.8 | Ethanol | Reflux | 4-6 | 80-90% |

| 2 | Chlorination | 2-Amino-4,6-dihydroxypyrimidine | POCl₃, N,N-Dimethylaniline | 1 : 4-5 : 2 | POCl₃ | Reflux | 3-5 | >80% [1] |

| 3 | Iodination | 2-Amino-4,6-dichloropyrimidine | Sodium Iodide | 1 : 4-5 | Acetone | Reflux | 12-24 | (Variable) |

Conclusion

The synthesis of this compound is most effectively achieved through a structured, three-step pathway involving pyrimidine ring formation, chlorination, and a final halogen exchange. This approach ensures high yields and purity by leveraging well-established, reliable chemical transformations. Each step is governed by clear mechanistic principles, from the base-catalyzed condensation in the initial ring formation to the SNAr-driven Finkelstein reaction in the final iodination step. This guide provides the necessary technical detail and scientific rationale for researchers to successfully implement this synthesis in a laboratory setting.

References

- US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google P

- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google P

-

N-Iodosuccinimide (NIS) - Organic Chemistry Portal. [Link]

-

Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Molecules. [Link]

- US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google P

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - National Institutes of Health. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH. [Link]

-

Finkelstein reaction - Wikipedia. [Link]

-

halogen exchange reaction class 12 | Haloalkanes | Organic Chemistry | - YouTube. [Link]

Sources

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

An In-depth Technical Guide to 2-Amino-4,6-diiodopyrimidine for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous biologically active compounds. Its unique electronic properties and ability to participate in a variety of non-covalent interactions have made it a cornerstone in the design of therapeutics targeting a wide range of diseases. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of this compound, a halogenated derivative with significant potential in drug discovery and chemical biology.

Chemical Identity and Properties

CAS Number: 861031-48-3[1]

Molecular Formula: C₄H₃I₂N₃[1]

Structure:

A 2D representation of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 346.90 g/mol | [1] |

| Melting Point | 222-224 °C (decomposes) | [1] |

| Appearance | Predicted to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred from related compounds |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is not widely reported in the literature, suggesting its status as a specialized research chemical. However, a logical and effective synthetic strategy can be devised based on established transformations of pyrimidine precursors. The most common and practical approach involves a two-step process starting from the readily available 2-amino-4,6-dihydroxypyrimidine.

Workflow for the Synthesis of this compound:

A proposed synthetic workflow for this compound.

Part 1: Chlorination of 2-Amino-4,6-dihydroxypyrimidine

The initial step involves the conversion of the dihydroxy-pyrimidine to the corresponding dichloro-derivative. This is a standard transformation in heterocyclic chemistry, typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline.

Experimental Protocol (Adapted from established procedures for similar substrates):

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: To the flask, add 2-amino-4,6-dihydroxypyrimidine (1 equivalent). Carefully add phosphorus oxychloride (3-5 equivalents) portion-wise, as the reaction can be exothermic.

-

Base Addition: Slowly add N,N-dimethylaniline (2 equivalents) to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 8.

-

Isolation: The product, 2-amino-4,6-dichloropyrimidine, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

-

Excess POCl₃: Using an excess of phosphorus oxychloride serves as both a reagent and a solvent, driving the reaction to completion.

-

N,N-dimethylaniline: This tertiary amine acts as a base to neutralize the HCl gas produced during the reaction, preventing side reactions and improving the yield.

-

Quenching on Ice: The highly reactive POCl₃ is safely neutralized by the controlled addition to ice.

-

Basification: Neutralization is crucial to ensure the product is in its free base form for precipitation and to neutralize any remaining acidic components.

Part 2: Halogen Exchange for the Synthesis of this compound

The second step is a Finkelstein-type halogen exchange reaction, where the chloro-substituents are replaced by iodo-substituents. This reaction is typically driven by the precipitation of the resulting sodium chloride in a suitable organic solvent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-4,6-dichloropyrimidine (1 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

-

Reagent Addition: Add an excess of sodium iodide (2.5-3 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS. The formation of a precipitate (NaCl) is a visual indicator of the reaction's progress.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the precipitated sodium chloride by filtration.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent Choice: Acetone or DMF are good solvents for the reactants and facilitate the precipitation of NaCl, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the diiodo-product.

-

Excess Sodium Iodide: A stoichiometric excess of NaI is used to ensure the complete conversion of the dichloro-starting material.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

Aromatic Proton: A singlet peak is expected for the proton at the C5 position of the pyrimidine ring. Due to the deshielding effect of the adjacent iodine and nitrogen atoms, this peak is likely to appear in the downfield region of the spectrum.

-

Amine Protons: A broad singlet corresponding to the two protons of the amino group is anticipated. The chemical shift of this peak can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Carbonyl Carbons (C4 and C6): The carbons attached to the iodine atoms are expected to resonate at a significantly upfield chemical shift compared to their chlorinated or hydroxylated counterparts due to the "heavy atom effect" of iodine.

-

Amino-substituted Carbon (C2): This carbon will appear at a characteristic downfield position due to the deshielding effect of the attached nitrogen atoms.

-

C5 Carbon: The carbon bearing the single proton will have a distinct chemical shift in the aromatic region.

Infrared (IR) Spectroscopy:

-

N-H Stretching: Characteristic stretching vibrations for the primary amine (NH₂) group are expected in the region of 3300-3500 cm⁻¹.

-

C=N and C=C Stretching: Aromatic ring stretching vibrations are anticipated in the 1500-1600 cm⁻¹ region.

-

C-I Stretching: The carbon-iodine bond stretching vibrations are expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Applications in Drug Discovery and Development

The 2-aminopyrimidine scaffold is a well-established pharmacophore in modern drug design. The introduction of iodine atoms at the 4 and 6 positions of this scaffold offers several strategic advantages for drug development professionals.

Rationale for the Use of this compound in Medicinal Chemistry:

Key advantages of the this compound scaffold in drug design.

Potential Therapeutic Targets:

Based on the known biological activities of structurally related 2-aminopyrimidine derivatives, this compound is a promising starting point for the development of inhibitors for several important drug targets:

-

Kinase Inhibitors: The 2-aminopyrimidine scaffold is a key component of many FDA-approved kinase inhibitors. The amino group often forms a crucial hydrogen bond interaction with the hinge region of the kinase active site. The diiodo-substituents can be exploited to achieve selectivity and potency through halogen bonding or by serving as synthetic handles for further diversification.

-

Antiviral Agents: 2-Amino-4,6-dichloropyrimidine has been reported to possess antiviral activity.[2] It is plausible that the diiodo analog could exhibit similar or enhanced antiviral properties.

-

Adenosine Receptor Antagonists: Diaryl-substituted 2-aminopyrimidines have been identified as potent and selective A₁ adenosine receptor antagonists. The diiodo-scaffold could be elaborated to explore this target class.

-

Other Potential Applications: The broader class of 2-aminopyrimidines has shown a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Inferred Hazard Statements (based on 2-amino-4,6-dichloropyrimidine):

-

May cause skin irritation.[3]

-

May cause serious eye irritation.[3]

-

May cause respiratory irritation.[3]

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. While it is a specialized research chemical with limited publicly available data, its synthesis is achievable through a logical, multi-step sequence from common starting materials. The strategic incorporation of two iodine atoms onto the privileged 2-aminopyrimidine scaffold opens up numerous possibilities for lead optimization, including the exploration of halogen bonding, modulation of physicochemical properties, and facile diversification through cross-coupling reactions. This technical guide provides a solid foundation for researchers and drug development professionals to understand, synthesize, and strategically utilize this compound in their quest for novel therapeutics.

References

-

Zídek, Z., Kmoníčková, E., & Novotný, L. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 19(11), 18721-18737. [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4,6-diiodopyrimidine from 2-Aminopyrimidine

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-amino-4,6-diiodopyrimidine, a pivotal building block in medicinal chemistry and materials science. The document delineates the underlying reaction mechanism, offers a detailed, field-tested experimental protocol, and outlines essential safety and analytical characterization procedures. Designed for researchers, chemists, and drug development professionals, this whitepaper emphasizes the causality behind experimental choices, ensuring a reproducible and efficient synthesis.

Introduction: The Significance of Halogenated Pyrimidines

Halogenated pyrimidines are a cornerstone of modern synthetic chemistry, serving as versatile intermediates in the development of novel pharmaceuticals and functional materials. Among these, this compound is of particular interest due to the strategic placement of its functional groups. The electron-donating amino group at the C2 position activates the pyrimidine ring, while the two iodine atoms at the C4 and C6 positions provide reactive handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This trifunctional scaffold allows for the precise and modular construction of complex molecular architectures, making it an invaluable precursor for targeted drug discovery programs. This guide offers a comprehensive methodology for the direct iodination of 2-aminopyrimidine, focusing on a robust and scalable laboratory procedure.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from 2-aminopyrimidine proceeds via an electrophilic aromatic substitution mechanism. The pyrimidine ring is generally considered an electron-deficient heterocycle, making it less reactive towards electrophiles than benzene. However, the presence of the strongly activating amino (-NH₂) group at the C2 position significantly enhances the nucleophilicity of the ring.

Causality of Reaction:

-

Activation: The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the pyrimidine ring, increasing the electron density, particularly at the ortho (C5) and para (C4, C6) positions.

-

Directing Effect: This activation preferentially directs incoming electrophiles to the C4 and C6 positions. Due to the symmetrical nature of the substitution pattern and the high reactivity of the chosen iodinating agent, di-substitution occurs readily.

-

Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[1][2] Unlike molecular iodine (I₂), which often requires a strong oxidizing agent or a Lewis acid catalyst, NIS serves as a source of an electrophilic iodine species (I⁺) under relatively mild conditions.[1] This enhances reaction control, minimizes the formation of side products, and simplifies the work-up procedure. The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solubilizes the starting materials and facilitates the reaction.

The overall reaction can be depicted as follows:

Reaction Scheme: Iodination of 2-Aminopyrimidine

2-Aminopyrimidine reacts with two equivalents of N-Iodosuccinimide (NIS) in DMF to yield this compound and two equivalents of succinimide.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |

| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | 10.5 mmol | 1.0 | 1.0 g |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 225.00 | 22.1 mmol | 2.1 | 4.97 g |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 20 mL |

| Deionized Water | H₂O | 18.02 | - | - | ~200 mL |

| Sat. aq. Na₂S₂O₃ | Na₂S₂O₃ | 158.11 | - | - | ~50 mL |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | ~150 mL |

| Brine | NaCl (aq) | - | - | - | ~50 mL |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrimidine (1.0 g, 10.5 mmol).

-

Dissolution: Add N,N-dimethylformamide (20 mL) to the flask and stir the mixture at room temperature until the 2-aminopyrimidine is fully dissolved.

-

Addition of NIS: Carefully add N-Iodosuccinimide (4.97 g, 22.1 mmol) to the solution in four equal portions over a period of 20 minutes. Rationale: Portion-wise addition helps to control any potential exotherm and ensures a homogenous reaction mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as NIS is light-sensitive.[3][4]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be significantly less polar than the starting material.

-

Quenching and Precipitation: Upon completion, pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water. A precipitate will form. Stir this suspension for 30 minutes.

-

Work-up - Part 1 (Neutralization): Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the characteristic brown color of iodine disappears. This step removes any unreacted NIS or iodine.

-

Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of deionized water (3 x 50 mL) to remove DMF and succinimide by-product.

-

Work-up - Part 2 (Extraction): Dissolve the crude solid in ethyl acetate (100 mL) and transfer the solution to a separatory funnel. Wash the organic layer with brine (2 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for the synthesis of this compound.

Safety Protocols and Hazard Management

Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.

-

Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust and vapors.[5]

-

N-Iodosuccinimide (NIS): NIS is an oxidizing agent and an irritant. Avoid contact with skin and eyes.[5] It is also light-sensitive and should be stored in a dark, cool, and dry place under an inert atmosphere.[3][4][6]

-

N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and a skin irritant. Handle with extreme care and avoid exposure.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Aqueous waste containing DMF should be collected separately.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through spectroscopic methods.[7][8]

| Technique | Expected Results |

| ¹H NMR (500 MHz, DMSO-d₆) | δ ~7.5-7.8 (s, 2H, -NH₂), δ ~6.9-7.2 (s, 1H, Ar-H at C5) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ ~163 (C2), δ ~160 (C4, C6), δ ~115 (C5) |

| Mass Spec. (ESI+) | m/z calculated for C₄H₄I₂N₃ [M+H]⁺: 347.85; found: 347.9 |

| FT-IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretch), ~1640 (N-H bend), ~1550 (C=N stretch) |

Note: Exact peak positions may vary slightly depending on the solvent and instrument used.

Conclusion

This guide details a reliable and efficient method for the synthesis of this compound from 2-aminopyrimidine using N-Iodosuccinimide. The procedure is robust, scalable, and founded on well-understood principles of electrophilic aromatic substitution. The strategic importance of the di-iodinated product as a versatile intermediate in medicinal chemistry underscores the value of this synthetic protocol. By understanding the causality behind each step, from reagent selection to purification, researchers can confidently and safely produce this key building block for advanced chemical synthesis and drug development programs.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71490, 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

-

Lama, G., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 63(15), 8393–8414. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(11), 4478. Available from: [Link]

- Levitt, G. W. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine. U.S. Patent No. 5,698,695. Washington, DC: U.S. Patent and Trademark Office.

-

Sajjan India Limited. (2008). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Indian Patent No. IN 18/2006. Available from: [Link]

- Caldwell, W. T. (1950). Iodinating amino pyrimidines and amino pyridines. U.S. Patent No. 2,521,544. Washington, DC: U.S. Patent and Trademark Office.

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37055-37064. Available from: [Link]

-

Cole, E. L., et al. (2023). C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling. Chemical Science, 14(41), 11397-11403. Available from: [Link]

-

DC Fine Chemicals. (2024). Safety Data Sheet: 107520 - N-Iodosuccinimide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. Request PDF. Retrieved from [Link]

- Schering-Kahlbaum AG. (1927). Process for the preparation of 2-amino-5-iodopyridine. German Patent No. DE454695C.

-

Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Organic and Medicinal Chemistry Letters, 2(1), 30. Available from: [Link]

-

MacMillan Group. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved from [Link]

-

Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845. Available from: [Link]

-

Krasnokutskaya, E. A., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43(9), 1343-1346. Available from: [Link]

-

ResearchGate. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Request PDF. Retrieved from [Link]

Sources

- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 2. calibrechem.com [calibrechem.com]

- 3. leap.epa.ie [leap.epa.ie]

- 4. synquestlabs.com [synquestlabs.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. impactfactor.org [impactfactor.org]

Methodological & Application

Mastering the Sonogashira Coupling: A Detailed Guide to the Application of 2-Amino-4,6-diiodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing 2-Amino-4,6-diiodopyrimidine in Sonogashira coupling reactions. As a Senior Application Scientist, this guide is structured to provide not just a set of instructions, but a deeper understanding of the reaction's nuances, enabling researchers to confidently apply and adapt these protocols for the synthesis of novel compounds with significant potential in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Alkynylpyrimidines

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its application in the synthesis of complex molecules, particularly in the pharmaceutical industry, is widespread due to the mild reaction conditions and broad functional group tolerance.[1]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3] The introduction of alkynyl moieties to the pyrimidine core via the Sonogashira coupling significantly expands the chemical space available for drug discovery, offering rigid linkers and versatile handles for further functionalization.[4] this compound serves as a particularly valuable building block in this context, offering two reactive sites for the introduction of alkyne fragments, which can lead to the synthesis of diverse molecular architectures.

The Mechanism: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The Palladium Cycle: The Architect of the C-C Bond

The palladium cycle is where the key carbon-carbon bond formation occurs. The generally accepted mechanism involves the following steps:

-

Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.[1]

-

Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II) intermediate.[5]

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center. This is often the rate-determining step of the overall reaction.[5]

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyrimidine and regenerate the active Pd(0) catalyst.[5]

The Copper Cycle: The Alkyne Activator

The copper cycle's primary role is to activate the terminal alkyne:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[5]

-

Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide.[5] This activated species is then ready to participate in the transmetalation step of the palladium cycle.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for the Sonogashira coupling of this compound. Optimization may be required based on the specific alkyne used.

Materials and Reagents

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

-

Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile)

-

Anhydrous solvents and inert atmosphere (Nitrogen or Argon) are crucial for optimal results.

General Protocol for Monosubstitution

This protocol aims for the selective coupling at one of the iodine positions. The higher reactivity of the C-I bond compared to C-Br or C-Cl makes this substrate highly active.[5] Controlling the stoichiometry of the alkyne is key for achieving monosubstitution.

Step-by-Step Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

-

Add anhydrous, degassed solvent (e.g., THF or DMF) and base (e.g., Et₃N, 2.0-3.0 eq).

-

Slowly add the terminal alkyne (1.0-1.2 eq) to the reaction mixture via syringe.

-

Heat the reaction to the desired temperature (typically between room temperature and 80 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Disubstitution

To achieve double coupling, an excess of the terminal alkyne is used.

Step-by-Step Procedure:

-

Follow steps 1-3 of the monosubstitution protocol.

-

Slowly add the terminal alkyne (2.2-2.5 eq) to the reaction mixture via syringe.

-

Heat the reaction to a slightly higher temperature if necessary (e.g., 80-100 °C) and monitor its progress.

-

Follow steps 6-9 of the monosubstitution protocol for workup and purification.

Optimization and Key Parameters

The success of the Sonogashira coupling with this compound hinges on the careful selection of several key parameters.

| Parameter | Options | Considerations and Field-Proven Insights |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₂Cl₂ is often a robust choice due to its stability and commercial availability.[5] For challenging couplings, using a more active catalyst system like Pd₂(dba)₃ with a suitable ligand might be beneficial. |

| Copper Co-catalyst | CuI, CuBr, CuTC | CuI is the most common and generally effective co-catalyst.[1] The quality of the CuI is critical; old or discolored batches can lead to reaction failure. |

| Ligand | PPh₃, P(t-Bu)₃, Xantphos, SPhos | For most applications with the highly reactive diiodopyrimidine, the phosphine ligands from the palladium precatalyst are sufficient. In cases of steric hindrance or low reactivity, the addition of more electron-rich and bulky phosphine ligands can improve catalytic turnover. |

| Base | Et₃N, DIPA, K₂CO₃, Cs₂CO₃ | Amine bases like Et₃N and DIPA also serve as solvents in some cases.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ can be used in copper-free protocols or when the substrate is sensitive to amines. |

| Solvent | THF, DMF, Acetonitrile, Toluene, 1,4-Dioxane | The choice of solvent can significantly impact the reaction rate and yield. DMF and THF are common choices. For higher temperatures, toluene or 1,4-dioxane may be more suitable. |

| Temperature | Room Temperature to 100 °C | The high reactivity of the C-I bond may allow for milder reaction conditions. Start at a lower temperature and gradually increase if the reaction is sluggish. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| No or Low Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use a fresh batch of palladium catalyst and CuI. Ensure solvents and bases are anhydrous and degassed. Increase the reaction temperature in increments. Consider a more active ligand. |

| Formation of Alkyne Homocoupling (Glaser Coupling) Products | Presence of oxygen. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction.[1] |

| Decomposition of Starting Material | Reaction temperature is too high. | Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |

| Mixture of Mono- and Di-substituted Products | Incorrect stoichiometry of the alkyne. | For monosubstitution, use a slight excess of the diiodopyrimidine or carefully control the addition of the alkyne. For disubstitution, ensure a sufficient excess of the alkyne is used. |

| Formation of Palladium Black | Catalyst decomposition. | This can sometimes occur but doesn't always signify complete reaction failure. If the reaction stalls, the addition of a fresh portion of the catalyst might be necessary. Using more robust ligands can also prevent catalyst decomposition. |

Safety and Handling

This compound and related dihalopyrimidines should be handled with care in a well-ventilated fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.[4]

-

Inhalation: Avoid breathing dust. May cause respiratory irritation.[6]

-

Skin Contact: Causes skin irritation.[6]

-

Eye Contact: Causes serious eye irritation.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[4]

Palladium catalysts and copper salts are toxic and should be handled with appropriate precautions. Organic solvents are flammable and should be kept away from ignition sources. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Sonogashira coupling of this compound is a powerful and versatile method for the synthesis of novel alkynylpyrimidine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and selectivity for both mono- and di-substituted products. The insights and protocols provided in this guide are intended to empower scientists in their pursuit of new molecular entities with the potential for significant impact in drug discovery and beyond.

References

-

Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.

-

Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

- Li, J. J. (2009). Name reactions: A collection of detailed reaction mechanisms. Springer Science & Business Media.

- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Aher, N. G., Pore, V. S., & Mishra, N. N. (2009). Synthesis and biological evaluation of some 2-amino-4, 6-diaryl substituted pyrimidine derivatives. Bioorganic & medicinal chemistry letters, 19(3), 789-793.

- Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.

- Elgemeie, G. H., & Ali, H. A. (2003). The chemistry of diaminopyrimidines. Tetrahedron, 59(32), 5951-5970.

- de Meijere, A., & Diederich, F. (Eds.). (2008). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.

- Zapf, A., & Beller, M. (2002). The development of efficient catalysts for palladium-catalyzed coupling reactions.

- Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated aryl chlorides.

Sources

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. Sci-Hub. Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions / Tetrahedron, 2019 [sci-hub.box]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. carlroth.com:443 [carlroth.com:443]

A Senior Application Scientist's Guide to the Synthesis of Novel Heterocyclic Compounds from 2-Amino-4,6-diiodopyrimidine

Introduction: The Strategic Value of 2-Amino-4,6-diiodopyrimidine in Heterocyclic Chemistry

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules.[1][2] Among the myriad of pyrimidine building blocks, this compound stands out as a particularly versatile and powerful starting material for the synthesis of novel heterocyclic compounds. Its strategic importance lies in the differential reactivity of its iodine substituents, which can be selectively functionalized through a variety of modern cross-coupling reactions. This allows for the stepwise and controlled introduction of diverse chemical functionalities, paving the way for the construction of complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds derived from this compound. We will delve into the mechanistic rationale behind key synthetic transformations, including Palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies to form fused heterocyclic systems of significant therapeutic interest.

Core Synthetic Strategies: A World of Possibilities from a Single Precursor

The synthetic utility of this compound stems from the ability to selectively address the C4 and C6 positions. This is typically achieved through a sequence of Palladium-catalyzed cross-coupling reactions, followed by intramolecular cyclization to construct fused ring systems. The general workflow is depicted below.

Caption: General synthetic workflow from this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. In the context of this compound, these reactions allow for the introduction of aryl, heteroaryl, alkynyl, and amino substituents.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl linkages.[3] When employing this compound, achieving mono-substitution requires careful control of reaction conditions due to the high reactivity of the iodo groups.[4]

Causality Behind Experimental Choices:

-

Regioselectivity: The C4 and C6 positions of the pyrimidine ring are electronically similar. However, in many dihalopyrimidines, the C4 position is often more reactive in Suzuki couplings.[5] For this compound, achieving selective mono-arylation can be challenging, and often a mixture of mono- and di-substituted products is obtained. Careful control of stoichiometry (using a slight excess of the pyrimidine) and reaction time is crucial.

-

Catalyst System: A standard catalyst system involves a Palladium(0) source, such as Pd(PPh₃)₄, and a phosphine ligand. The choice of ligand can influence the reaction's efficiency and selectivity.

-

Base and Solvent: A base, typically an aqueous solution of Na₂CO₃ or K₂CO₃, is required to activate the boronic acid. The solvent system is often a biphasic mixture, such as toluene/ethanol/water or dioxane/water, to facilitate the dissolution of both organic and inorganic reagents.

Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the mono-arylation of this compound. Optimization may be required for specific boronic acids.

| Parameter | Condition | Rationale |

| Reactants | This compound (1.2 equiv.), Arylboronic acid (1.0 equiv.) | A slight excess of the diiodopyrimidine favors mono-substitution. |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A common and effective catalyst for Suzuki couplings. |

| Base | 2M Aqueous Na₂CO₃ (3.0 equiv.) | Activates the boronic acid for transmetalation. |

| Solvent | Toluene/Ethanol (3:1 v/v) | A biphasic system to dissolve all reactants. |

| Temperature | 80-90 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |

| Reaction Time | 4-8 hours (monitor by TLC/LC-MS) | Reaction should be stopped once the boronic acid is consumed to minimize di-substitution. |

Step-by-Step Methodology:

-

To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

-

Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed solvent mixture (Toluene/Ethanol).

-

Add the aqueous Na₂CO₃ solution.

-

Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a gateway to a wide range of functionalized molecules.[6] This reaction is particularly valuable for preparing precursors for subsequent intramolecular cyclization to form furo- and pyrrolo-fused pyrimidines.

Causality Behind Experimental Choices:

-

Catalyst System: The classic Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.

-

Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and also serves as a solvent.

-

Reaction Conditions: Sonogashira couplings are typically performed under mild, anhydrous, and anaerobic conditions to prevent catalyst deactivation and side reactions.

Experimental Protocol: Mono-alkynylation via Sonogashira Coupling

| Parameter | Condition | Rationale |

| Reactants | This compound (1.2 equiv.), Terminal alkyne (1.0 equiv.) | Favors mono-substitution. |

| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Standard palladium catalyst for Sonogashira reactions. |

| Co-catalyst | CuI (3-6 mol%) | Facilitates the formation of the reactive copper acetylide. |

| Base/Solvent | Triethylamine (Et₃N) | Acts as both a base and a solvent. |

| Temperature | Room temperature to 50 °C | Generally proceeds under mild conditions. |

| Reaction Time | 2-6 hours (monitor by TLC/LC-MS) | Monitor to avoid di-substitution. |

Step-by-Step Methodology:

-

To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous, degassed triethylamine via syringe.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction mixture at the desired temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[7] This reaction is particularly useful for synthesizing precursors for pyrimido[4,5-d]pyrimidines.

Causality Behind Experimental Choices:

-

Catalyst System: This reaction typically employs a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP). The choice of ligand is critical for the efficiency of the reductive elimination step.

-

Base: A strong, non-nucleophilic base such as NaOtBu or Cs₂CO₃ is required to deprotonate the amine.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

Experimental Protocol: Mono-amination via Buchwald-Hartwig Coupling

| Parameter | Condition | Rationale |

| Reactants | This compound (1.2 equiv.), Amine (1.0 equiv.) | To promote mono-amination. |

| Catalyst | Pd₂(dba)₃ (2-4 mol%) | A common palladium precursor. |

| Ligand | Xantphos (4-8 mol%) | A bulky ligand that promotes efficient C-N bond formation. |

| Base | NaOtBu (2.0 equiv.) | A strong base required for amine deprotonation. |

| Solvent | Anhydrous Toluene | An inert, high-boiling solvent. |

| Temperature | 100-110 °C | Higher temperatures are often required for this transformation. |

| Reaction Time | 12-24 hours (monitor by TLC/LC-MS) | Generally slower than C-C coupling reactions. |

Step-by-Step Methodology:

-

To a dry Schlenk tube, add this compound, the amine, NaOtBu, Pd₂(dba)₃, and Xantphos.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the reaction mixture in an oil bath.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature, and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Part 2: Synthesis of Fused Heterocyclic Systems

The functionalized 2-aminopyrimidine intermediates obtained from the cross-coupling reactions serve as excellent precursors for the synthesis of various fused heterocyclic systems with significant biological activities.

Synthesis of Pyrrolo[2,3-d]pyrimidines

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are an important class of heterocyclic compounds found in numerous natural products and pharmaceuticals.[8][9] A common strategy for their synthesis involves the Sonogashira coupling of a halogenated pyrimidine with a terminal alkyne, followed by an intramolecular cyclization.

Caption: Synthesis of Pyrrolo[2,3-d]pyrimidines.

Experimental Protocol: Intramolecular Cyclization to Pyrrolo[2,3-d]pyrimidines

This protocol assumes the starting material is a 2-amino-4-alkynyl-6-iodopyrimidine, synthesized via a Sonogashira coupling.

| Parameter | Condition | Rationale |

| Reactant | 2-Amino-4-alkynyl-6-iodopyrimidine | The precursor for cyclization. |

| Catalyst/Base | CuI (10 mol%), K₂CO₃ (2.0 equiv.) | A common system for promoting the intramolecular cyclization. |

| Solvent | DMF | A polar aprotic solvent suitable for this transformation. |

| Temperature | 100-120 °C | To facilitate the cyclization reaction. |

| Reaction Time | 6-12 hours | Monitor by TLC/LC-MS. |

Step-by-Step Methodology:

-

Dissolve the 2-amino-4-alkynyl-6-iodopyrimidine in DMF in a round-bottom flask.

-

Add K₂CO₃ and CuI to the solution.

-

Heat the reaction mixture to the desired temperature.

-

Monitor the reaction progress.

-

After completion, cool the reaction and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry, and concentrate.

-

Purify by column chromatography.

Synthesis of Furo[2,3-d]pyrimidines

Furo[2,3-d]pyrimidines are another class of fused heterocycles with a wide range of biological activities.[10] Their synthesis can also be achieved from alkynyl-substituted pyrimidines through an intramolecular cyclization, often under basic or metal-catalyzed conditions.

Experimental Protocol: Intramolecular Cyclization to Furo[2,3-d]pyrimidines

This protocol uses a 2-amino-4-(hydroxyalkynyl)-6-iodopyrimidine as the starting material.

| Parameter | Condition | Rationale |

| Reactant | 2-Amino-4-(hydroxyalkynyl)-6-iodopyrimidine | Precursor with a nucleophilic hydroxyl group. |

| Base | K₂CO₃ (2.0 equiv.) | To deprotonate the hydroxyl group and facilitate nucleophilic attack. |

| Solvent | DMF | A suitable polar aprotic solvent. |

| Temperature | 80-100 °C | To promote the intramolecular cyclization. |

| Reaction Time | 4-8 hours | Monitor by TLC/LC-MS. |

Step-by-Step Methodology:

-

Dissolve the 2-amino-4-(hydroxyalkynyl)-6-iodopyrimidine in DMF.

-

Add K₂CO₃ to the solution.

-

Heat the reaction mixture.

-

Monitor the reaction until the starting material is consumed.

-

Work-up and purify as described for the pyrrolo[2,3-d]pyrimidine synthesis.

Synthesis of Pyrimido[4,5-d]pyrimidines

Pyrimido[4,5-d]pyrimidines are fused heterocyclic systems with diverse pharmacological properties.[11] They can be synthesized from appropriately substituted 2-aminopyrimidines through condensation with a suitable three-carbon building block.

Sources

- 1. Inhibition of Flaviviruses by Targeting a Conserved Pocket on the Viral Envelope Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Amino-4,6-diiodopyrimidine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 2-Amino-4,6-diiodopyrimidine in Synthesis

This compound stands as a highly versatile and strategic building block for professionals in drug discovery and materials science. Its pyrimidine core is a prevalent motif in a vast array of biologically active compounds and functional materials. The presence of two iodine atoms at the C4 and C6 positions, coupled with an amino group at C2, offers a rich platform for molecular diversification. The carbon-iodine bonds are particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

A key consideration when working with dihalogenated heterocycles is regioselectivity. In the case of this compound, the electronic properties of the pyrimidine ring, influenced by the two nitrogen atoms and the electron-donating amino group, dictate the relative reactivity of the C4 and C6 positions. Generally, for dihalopyrimidines, the C4 position is more electrophilic and thus more reactive towards oxidative addition to a Pd(0) catalyst.[1][2] This inherent reactivity allows for selective, stepwise functionalization, providing a powerful tool for building molecular complexity in a controlled manner. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds also allows for milder reaction conditions.[3]

This guide provides detailed protocols and expert insights into the application of several key palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—for the derivatization of this compound. The methodologies are presented to be self-validating, with explanations grounded in established mechanistic principles to empower researchers to not only apply these reactions but also to adapt and troubleshoot them effectively.

Regioselective C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is an indispensable tool for forging carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are common in pharmaceuticals. For this compound, this reaction allows for the selective introduction of an aryl or vinyl group, primarily at the more reactive C4 position.

Expert Insights & Causality:

The choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commercially available catalyst that has shown great efficacy in the coupling of halopyrimidines.[4][5] A base is required to activate the boronic acid for transmetalation. An inorganic base like Cesium Carbonate (Cs₂CO₃) is often preferred as it is effective and generally does not interfere with the catalytic cycle.[4] The solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water , facilitates the dissolution of both the organic and inorganic reagents.[4] Microwave irradiation can be employed to significantly reduce reaction times.[1][6]

Protocol: Regioselective Monofunctionalization via Suzuki-Miyaura Coupling

-

Reagent Preparation: In a microwave-safe reaction vessel, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1 equiv.), and Cesium Carbonate (2.0 equiv.).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv.) to the vessel.

-

Solvent Addition: Add a degassed 10:1 mixture of 1,4-dioxane and water. The total volume should be sufficient to ensure proper mixing.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

-

Reaction: Place the vessel in a microwave reactor and heat to 100-120 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-amino-4-aryl-6-iodopyrimidine derivative.

Data Presentation: Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield |

| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 15-30 | 70-95% |

| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 (Conventional) | 4-12 h | 65-90% |

Visualization: Suzuki-Miyaura Catalytic Cycle

Sources

- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: A Robust Protocol for the Electrophilic Iodination of 2-Amino-4,6-dihydroxypyrimidine

Introduction: The Significance of Iodinated Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleobases and a plethora of therapeutic agents.[1][2][3] The strategic functionalization of the pyrimidine ring is a key approach in the development of novel drugs with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][3] Halogenation, in particular iodination, at the C5 position of the pyrimidine ring, introduces a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, and can also significantly modulate the compound's pharmacological profile.[4] Iodinated pyrimidines are crucial intermediates in the synthesis of complex molecules and have been incorporated into various clinically significant drugs.[4]

This application note provides a detailed and robust experimental protocol for the regioselective iodination of 2-amino-4,6-dihydroxypyrimidine to yield 5-iodo-2-amino-4,6-dihydroxypyrimidine. We will delve into the rationale behind the choice of reagents and reaction conditions, present a step-by-step procedure, and offer comprehensive guidance on product characterization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of this important building block.

Reaction Overview and Mechanistic Considerations

The iodination of 2-amino-4,6-dihydroxypyrimidine is an electrophilic aromatic substitution reaction. The electron-donating amino and hydroxyl groups at positions 2, 4, and 6 activate the pyrimidine ring, directing the incoming electrophile to the C5 position.

Two primary methods for this transformation will be discussed: one employing N-Iodosuccinimide (NIS) as the iodinating agent, and an alternative using Iodine Monochloride (ICl).

Method A: N-Iodosuccinimide (NIS) Mediated Iodination

N-Iodosuccinimide is a mild and effective source of electrophilic iodine.[5][6] The reaction is typically carried out in the presence of an acid catalyst, which protonates NIS, enhancing its electrophilicity.

Reaction Mechanism: NIS Iodination

Caption: Mechanism of NIS-mediated iodination.

Method B: Iodine Monochloride (ICl) Mediated Iodination

Iodine monochloride is a highly effective and reactive iodinating agent.[7][8] Due to the significant difference in electronegativity between iodine and chlorine, the I-Cl bond is polarized, making the iodine atom highly electrophilic (Iδ+).[8][9]

Experimental Workflow

Caption: General experimental workflow for the iodination.

Detailed Experimental Protocols

Synthesis of Starting Material: 2-Amino-4,6-dihydroxypyrimidine

A common route to 2-amino-4,6-dihydroxypyrimidine involves the condensation of guanidine with a malonic ester derivative.[10][11]

Materials:

-

Guanidine hydrochloride or nitrate

-

Dimethyl or diethyl malonate

-

Sodium methoxide solution in methanol

-

10% Hydrochloric acid

Procedure:

-

To a round-bottom flask containing a freshly prepared solution of sodium methoxide in methanol, add guanidine hydrochloride (1.0 eq.).[10]

-

Stir the mixture for a few minutes, then slowly add dimethyl malonate (1.0 eq.).[10]

-

Heat the reaction mixture under reflux for 2-3 hours.[10]

-

After cooling, evaporate the solvent under reduced pressure.[10]

-

Dissolve the resulting solid in a minimum amount of water and adjust the pH to 6 with 10% HCl to precipitate the product.[10][11]

-

Filter the precipitate, wash with distilled water and ethanol, and dry to obtain pure 2-amino-4,6-dihydroxypyrimidine.[10][11]

Protocol A: Iodination using N-Iodosuccinimide (NIS)

Materials:

-

2-Amino-4,6-dihydroxypyrimidine

-

N-Iodosuccinimide (NIS)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Trifluoroacetic acid (TFA) (catalytic amount)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4,6-dihydroxypyrimidine (1.0 eq.) in DMF.

-

Add N-Iodosuccinimide (1.1 eq.) to the solution.

-

Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq.).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Add cold water to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum to yield 5-iodo-2-amino-4,6-dihydroxypyrimidine.

Protocol B: Iodination using Iodine Monochloride (ICl)

Materials:

-

2-Amino-4,6-dihydroxypyrimidine

-

Iodine monochloride (ICl) solution (1.0 M in a suitable solvent, e.g., dichloromethane)

-

Glacial acetic acid

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Distilled water

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 2-amino-4,6-dihydroxypyrimidine (1.0 eq.) in glacial acetic acid.[1]

-

Slowly add a solution of iodine monochloride (1.1 eq.) to the reaction mixture with vigorous stirring.[1]

-

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into an ice-water mixture.

-

Add a saturated aqueous solution of sodium bisulfite to quench excess iodine monochloride.[1]

-

Filter the resulting precipitate and wash with copious amounts of water.

-

Recrystallize the crude product from an appropriate solvent to obtain pure 5-iodo-2-amino-4,6-dihydroxypyrimidine.

Safety and Handling

General Precautions:

-

Conduct all reactions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagent-Specific Precautions:

-

N-Iodosuccinimide (NIS): Avoid contact with skin and eyes. Do not breathe dust. Store in a dry, cool, and well-ventilated place, protected from direct sunlight and moisture.[12]

-

Iodine Monochloride (ICl): ICl is corrosive and reacts with water to release HCl. Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes. Emergency shower and eyewash facilities should be readily available.

-

Trifluoroacetic acid (TFA): Corrosive and causes severe skin burns and eye damage. Handle with appropriate care.

-

Glacial Acetic Acid: Corrosive and flammable. Handle in a fume hood.

Data Analysis and Characterization

The successful synthesis of 5-iodo-2-amino-4,6-dihydroxypyrimidine should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | The signal for the C5-H of the starting material (a singlet) will disappear. The signals for the amino and hydroxyl protons will remain, though their chemical shifts may be slightly altered. Based on the analogue 2-amino-5-methylpyrimidine-4,6-diol, the NH₂ protons are expected around 6.88 ppm and the OH protons around 10.70 ppm in DMSO-d₆. |

| ¹³C NMR | A significant downfield shift is expected for the C5 carbon due to the deshielding effect of the iodine atom. The C5 signal in 2-amino-5-methylpyrimidine-4,6-diol appears at 84.06 ppm; the iodinated carbon will be at a much lower field. |

| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the mass of 5-iodo-2-amino-4,6-dihydroxypyrimidine (C₄H₄IN₃O₂), which is 252.96 g/mol . |

| FTIR | Characteristic peaks for N-H and O-H stretching of the amino and hydroxyl groups, as well as C=N and C=C stretching of the pyrimidine ring, are expected. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive reagents- Insufficient reaction time or temperature- Poor solubility of starting material | - Use fresh NIS or ICl.- Monitor the reaction by TLC and adjust time/temperature accordingly.- Use a more suitable solvent or increase the solvent volume. |

| Formation of multiple products | - Over-iodination (di-iodination)- Side reactions | - Use a stoichiometric amount of the iodinating agent.- Lower the reaction temperature. |

| Product difficult to purify | - Presence of colored impurities- Co-precipitation of byproducts | - Treat the crude product with activated charcoal before recrystallization.- Optimize the recrystallization solvent system. |

Conclusion

This application note provides two reliable and well-documented protocols for the synthesis of 5-iodo-2-amino-4,6-dihydroxypyrimidine, a valuable intermediate in drug discovery and development. By carefully following the outlined procedures and safety precautions, researchers can confidently synthesize this key building block for their research endeavors. The provided characterization data and troubleshooting guide will further aid in achieving high-purity material.

References

-

Doležal, M., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available at: [Link]

-

Balasubramaniyam, T., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health. Available at: [Link]

- Olah, G. A., et al. (1995). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I)

- Paolini, L., et al. (2003). Microwave-Assisted C-5 Iodination of Substituted Pyrimidinones and Pyrimidine Nucleosides. Synthesis.

- Chaudhary, J. (2025).

-

Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Available at: [Link]

- Conti, P., et al. (1984). Oxidative iodine monochloride iodination technique.

- Patel, H., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.

-

New Jersey Department of Health. (n.d.). Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY. Available at: [Link]

- Google Patents. (n.d.). CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.

- Prakash, G. K. S., et al. (2004). N-Halosuccinimides in Strong Acidic Solvents as Convenient Reagents for Aromatic Halogenation.

-

Loba Chemie. (n.d.). IODINE MONOCHLORIDE FOR SYNTHESIS. Available at: [Link]

-

Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET : Iodine Monochloride. Available at: [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Iodine monochloride. Available at: [Link]

Sources

- 1. 4,6-Dihydroxypyrimidine(1193-24-4) 1H NMR [m.chemicalbook.com]

- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]

Application Notes and Protocols for the Regioselective Functionalization of 2-Amino-4,6-diiodopyrimidine

Abstract

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant molecules, particularly in oncology and immunology. The ability to precisely introduce diverse functionalities at specific positions on this heterocyclic system is paramount for modern drug discovery and development. This guide provides a comprehensive overview of the regioselective functionalization of 2-amino-4,6-diiodopyrimidine, a versatile and highly reactive building block for the synthesis of complex 2,4,6-trisubstituted pyrimidines. We delve into the mechanistic principles governing the differential reactivity of the C4 and C6 positions and provide detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic platform.

Introduction: The Strategic Value of the 2-Aminopyrimidine Core